N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine
Description
N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with a chlorophenoxy group and a diethylamine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Properties
Molecular Formula |
C15H18ClN5OS |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[[6-[(2-chlorophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C15H18ClN5OS/c1-3-20(4-2)9-13-17-18-15-21(13)19-14(23-15)10-22-12-8-6-5-7-11(12)16/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
FYAVNLCNEHQFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves several steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can interfere with the biosynthesis of prostaglandins, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazolothiadiazine scaffold but differ in their substituents and pharmacological profiles.
Benzothiazole derivatives: These compounds have a benzothiazole ring instead of the triazolothiadiazine ring and exhibit different biological activities.
The uniqueness of this compound lies in its combination of the triazole and thiadiazine rings with the chlorophenoxy and diethylamine groups, which contribute to its diverse pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
